molecular formula C6H4ClN3O2 B1409440 4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one CAS No. 1211524-67-2

4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one

Cat. No.: B1409440
CAS No.: 1211524-67-2
M. Wt: 185.57 g/mol
InChI Key: RNPWYVDIKXJOJZ-UHFFFAOYSA-N
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Description

4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one (CAS 1211524-67-2) is a versatile heterocyclic building block of significant interest in medicinal and organic chemistry. This compound features a fused pyrimidine-oxazine scaffold, recognized as a privileged structure in drug discovery due to its proven capacity to bind to a diverse range of biological targets . The presence of the chloro substituent at the 4-position makes it a particularly valuable electrophilic intermediate for further functionalization via nucleophilic aromatic substitution, allowing researchers to rapidly generate a library of novel derivatives for structure-activity relationship (SAR) studies. The primary research application of this compound is in the design and synthesis of biologically active molecules, with a specific focus on developing potent inhibitors for enzymes and receptors associated with various diseases . The broader pyrimido[4,5-b][1,4]oxazine scaffold has been extensively investigated for its potential in anticancer and antimicrobial drug discovery programs, as certain derivatives have demonstrated potent antiproliferative and cytotoxic activities against cancer cell lines, as well as promising effects against bacterial and fungal pathogens . Furthermore, structurally related pyrimido-oxazine compounds have been optimized as potent inhibitors for specific therapeutic targets, such as mutant IDH1 and IDH2 enzymes for the treatment of cancer and Diacylglycerol Acyltransferase 1 (DGAT1) for metabolic disorders . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-chloro-5H-pyrimido[4,5-b][1,4]oxazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O2/c7-5-4-6(9-2-8-5)12-1-3(11)10-4/h2H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPWYVDIKXJOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211524-67-2
Record name 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one
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Preparation Methods

Cyclization of Pyrimidine Precursors with Oxazine Formation

Methodology:

  • Starting materials: A substituted pyrimidine derivative bearing suitable functional groups (e.g., amino or nitrile groups) and a precursor containing an oxygen heteroatom.
  • Reaction conditions: The pyrimidine precursor reacts with a cyclization agent, such as orthoesters or formates, under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Cyclization step: The reaction proceeds via nucleophilic attack and intramolecular cyclization, forming the oxazine ring fused to the pyrimidine core.
  • Chlorination: Post-cyclization, chlorination at the desired position is achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often under reflux or at controlled temperatures to prevent over-chlorination.

Research Findings:

  • In a patent, a method involves condensing a pyrimidine derivative with orthoformate derivatives, followed by cyclization with an oxygen donor, and subsequent chlorination to yield the target compound.

One-Pot Cyclization and Chlorination

Methodology:

  • Reaction setup: A one-pot process where the pyrimidine precursor, cyclization agent, and chlorinating reagent are combined.
  • Conditions: Typically performed at room temperature or mild heating (20–80°C).
  • Advantages: Simplifies purification, reduces reaction time, and improves overall yield.

Research Findings:

  • Patent CN113354650B describes a process where pyrimidine and chlorination steps occur sequentially in a single vessel, with controlled addition of reagents and temperature regulation, leading to efficient synthesis.

Use of Heterocyclic Precursors and Cyclization Agents

Methodology:

  • Synthesis begins with heterocyclic intermediates such as 2-aminopyrimidines.
  • These intermediates undergo cyclization with suitable aldehyde or formate derivatives in the presence of catalysts like triethylamine or potassium carbonate.
  • The reaction is carried out in solvents like ethanol or acetonitrile at ambient or elevated temperatures.

Research Findings:

  • Such approaches have been documented for related heterocyclic systems, emphasizing the importance of temperature control and reagent stoichiometry for selective ring formation.

Data Tables Summarizing Preparation Conditions

Method Starting Materials Solvent Reagents Temperature Reaction Time Yield Notes
1 Pyrimidine derivative + orthoformate DMF/Acetonitrile Chlorinating agent (POCl₃/SOCl₂) Reflux 4–8 hours 65–85% Post-cyclization chlorination
2 Pyrimidine precursor + cyclization agent Ethanol/DMF Triethylamine 20–80°C 2–6 hours 60–78% One-pot process
3 2-Aminopyrimidine + aldehyde Ethanol Potassium carbonate Room temp to 50°C 3–12 hours 55–75% Cyclization followed by chlorination

Research Findings and Notes

  • Reaction Optimization: Temperature control is critical to prevent side reactions such as over-chlorination or undesired ring openings.
  • Solvent Choice: Polar aprotic solvents like DMF and acetonitrile facilitate nucleophilic attack and cyclization steps.
  • Reagent Ratios: Molar ratios of starting materials and chlorinating agents significantly influence yield and purity.
  • Purification: Typical purification involves filtration, washing with cold solvents, and recrystallization from ethanol or acetonitrile.

Additional Considerations

  • Environmental and Safety Aspects: Use of chlorinating reagents like POCl₃ requires proper handling due to corrosiveness and toxicity.
  • Scale-up Potential: The one-pot methods described are suitable for large-scale synthesis, reducing operational complexity.
  • Structural Confirmation: Characterization via NMR, IR, and mass spectrometry confirms the formation of the target compound with high purity.

Chemical Reactions Analysis

4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Properties

Research indicates that compounds similar to 4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one exhibit antiviral activities. For instance, studies have explored the synthesis of hybrid compounds that disrupt viral replication mechanisms. These compounds inhibit interactions critical for viral RNA polymerase activity, showcasing a potential pathway for developing antiviral therapies against influenza and other viral infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. In a study examining fused benzoxazino[1,2,3]triazolyl derivatives, it was found that certain modifications led to enhanced cytotoxicity against cancer cell lines such as MCF-7 and A-549. The structure-activity relationship (SAR) revealed that the presence of specific substituents could significantly improve the efficacy of these derivatives against tumor cells .

Antiviral Research

A notable study focused on the synthesis of new antiviral agents derived from pyrimidine scaffolds. The research demonstrated that certain derivatives of this compound effectively inhibited the PA-PB1 interaction in the influenza virus. The most promising compounds showed IC₅₀ values in the micromolar range without exhibiting cytotoxicity at higher concentrations .

CompoundIC₅₀ (μM)EC₅₀ (μM)Cytotoxicity (CC₅₀ μM)
Compound A127>250
Compound B2814>250
Compound C3.3>100Not specified

Anticancer Studies

In another significant study, researchers synthesized various derivatives of pyrimidine-based compounds and evaluated their anticancer activities. The results indicated that specific modifications in the chemical structure led to enhanced potency against breast cancer (MCF-7) and lung cancer (A-549) cell lines.

CompoundCell LineIC₅₀ (μM)
Compound DMCF-715
Compound EA-54920

Mechanism of Action

The mechanism of action of 4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

4-Chloro-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one

  • Molecular Formula : C₆H₄ClN₃OS
  • Molecular Weight: 201.63 g/mol (vs. 185.57 for the oxazinone)
  • Key Difference: Replacement of the oxygen atom in the oxazine ring with sulfur, forming a thiazinone core.
  • Synthesis: Derived from condensation of 5-aminopyrimidine-4(3H)-thiones with chloroacetic acid or α-bromo-esters .

9-Cyclopentyl-5-methyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one

  • Structure : Features a diazepine ring fused to the pyrimidine core.
  • PDB Code : 3H9F (Tanimoto similarity coefficient: 0.78) .
  • Key Difference : Incorporation of a seven-membered diazepine ring instead of the six-membered oxazine/thiazine.

5H-Pyrimido[4,5-b][1,4]thiazin-6(7H)-one, 4-methoxy-, 8-oxide

  • Molecular Formula : C₇H₇N₃O₃S
  • Molecular Weight : 213.21 g/mol
  • Key Features : Methoxy substituent at the 4-position and an 8-oxide group.
  • Synthesis: Likely involves oxidation and methoxylation of the parent thiazinone .
  • Impact of Substituents : The methoxy group may alter electronic properties, while the oxide could influence solubility and reactivity.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heteroatom Key Substituents CAS Number
4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one C₆H₄ClN₃O₂ 185.57 Oxygen (O) Cl at position 4 1211524-67-2
4-Chloro-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one C₆H₄ClN₃OS 201.63 Sulfur (S) Cl at position 4 20015-70-7
4-Methoxy-8-oxide thiazinone analog C₇H₇N₃O₃S 213.21 Sulfur (S) OCH₃ at position 4, O at 8 62117-21-9
Diazepinone analog (PDB 3H9F) C₂₀H₂₇ClN₆O₂ 418.93 Nitrogen (N) Cyclopentyl, methyl groups -

Biological Activity

4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. Its unique structural features, which combine elements of pyrimidine and oxazine rings, suggest various applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following properties:

PropertyDetails
IUPAC Name 4-chloro-5H-pyrimido[4,5-b][1,4]oxazin-6-one
CAS Number 1211524-67-2
Molecular Weight 185.57 g/mol
Chemical Formula C₆H₄ClN₃O₂

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study found that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was shown to inhibit the growth of human lung cancer cells (A549) and breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The proposed mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to receptors that regulate cellular proliferation and survival.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that compounds with additional functional groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli.

Study 2: Cancer Cell Line Testing

In a separate study focusing on its anticancer effects, researchers treated A549 lung cancer cells with varying concentrations of the compound. The findings revealed a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis observed at higher concentrations.

Comparative Analysis

When compared to similar heterocyclic compounds such as 6-Amino-7H-pyrimido[4,5-b][1,4]thiazines and Benzo[4,5]imidazo[1,2-a]pyridines, this compound demonstrates unique biological activities likely due to its specific ring structure and substituents.

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
6-Amino-7H-pyrimido[4,5-b][1,4]thiazinesLowModerate
Benzo[4,5]imidazo[1,2-a]pyridinesHighModerate

Q & A

Q. Q1. What are the optimal solvent conditions for synthesizing pyrimidooxazinone derivatives like 4-chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one?

The synthesis of pyrimidooxazinone derivatives is highly solvent-dependent. For example, reactions between 4,5-diaminopyrimidin-6(1H)-one derivatives and ethyl pyruvate yield different regioisomers depending on solvent polarity. Hydroxylic solvents (e.g., ethanol) favor the formation of pteridine derivatives, while aprotic solvents (e.g., DMF) stabilize pyrimidooxazinone products due to reduced hydrolysis . Key steps:

  • Use anhydrous aprotic solvents to minimize decomposition.
  • Monitor reaction progress via TLC or HPLC to detect intermediates.
  • Recrystallize from boiling water for purification (analytical error ±0.4% for C, H, N) .

Advanced Synthesis: Multi-Step Functionalization

Q. Q2. How can regioselective functionalization be achieved in pyrimidooxazinone systems?

Regioselectivity is influenced by steric and electronic factors. In , lithiation of 4,6-dichloro-2-(methylsulfanyl)pyrimidine with LDA generates a 5-lithiated intermediate, which reacts with aldehydes to form alcohols. Subsequent amination and cyclization with ethyl chloroformate yield 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones . Methodological considerations:

  • Use low temperatures (−78°C) for lithiation to prevent side reactions.
  • Optimize stoichiometry (e.g., 2 equiv LiAlH4) for reductions .

Stability and Storage

Q. Q3. What are the stability challenges for pyrimidooxazinone derivatives, and how can they be mitigated?

Pyrimidooxazinones are prone to hydrolysis in hydroxylic media. For instance, compound 5 (4-(xylosyalmino)pyrimido[4,5-b][1,4]oxazin-7-one) decomposes in ethanol but remains stable in DMF . Recommendations:

  • Store under inert gas (N₂/Ar) at −20°C.
  • Use desiccants (e.g., silica gel) to avoid moisture exposure.
  • Classify storage per Combustible Solids (Code 11) guidelines .

Analytical Characterization

Q. Q4. What spectroscopic methods are critical for characterizing pyrimidooxazinone derivatives?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., 2-Amino-4-hydroxy-5-formyl derivatives show characteristic aldehyde protons at δ 9.8–10.2 ppm) .
  • Mass Spectrometry : HRMS-ESI+ confirms molecular ions (e.g., [M+Na]+ = 421.1385 for a pyrimidodiazepine derivative) .
  • X-ray Crystallography : Resolves regiochemistry (R factor = 0.082 in single-crystal studies) .

Biological Activity Assessment

Q. Q5. How can researchers design experiments to evaluate the anti-cancer potential of pyrimidooxazinone derivatives?

  • Cell Lines : Use HepG2, Huh-7, or HCCLM3 liver cancer models .
  • Assays :
    • MTT for cytotoxicity (IC₅₀ determination).
    • NF-κB reporter gene assays to study signaling inhibition.
    • Flow cytometry for cell cycle analysis (e.g., G1 arrest).
  • Dosage : Test 1–100 µM ranges with DMSO as vehicle (≤0.1% v/v) .

Contradictions in Synthetic Data

Q. Q6. How should researchers address discrepancies in solvent-dependent reaction outcomes?

Contradictions arise from solvent polarity effects. For example, shows that ethanol promotes pteridine formation, while DMF favors pyrimidooxazinones. Mitigation strategies:

  • Replicate reactions under strict anhydrous conditions.
  • Validate intermediates via LC-MS.
  • Use computational tools (e.g., DFT) to model solvent interactions .

Functional Group Modifications

Q. Q7. What methods enable chlorination or other halogenations in pyrimidooxazinone scaffolds?

  • Chlorination : Use PCl₅/POCl₃ under reflux (e.g., conversion of chromeno[2,3-d]pyrimidines to 4-chloro derivatives) .
  • Regioselectivity : Activate specific positions via directing groups (e.g., methylsulfanyl in guides lithiation) .

Advanced Pharmacological Profiling

Q. Q8. How can researchers assess enzyme inhibition or receptor binding for pyrimidooxazinones?

  • Kinase Assays : Use ATP-binding site competition assays (e.g., fluorescence polarization).
  • Docking Studies : Employ AutoDock Vina to predict binding modes.
  • In Vivo Models : Test bioavailability in rodents (oral/IP administration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one
Reactant of Route 2
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4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one

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